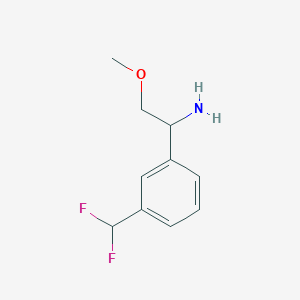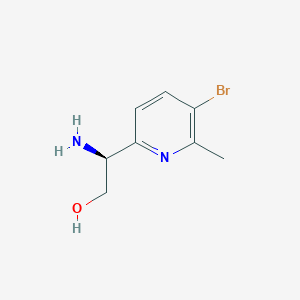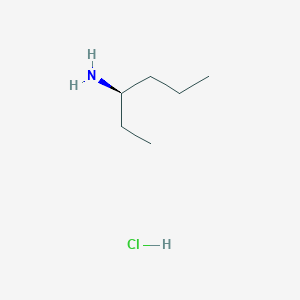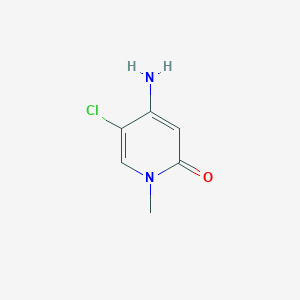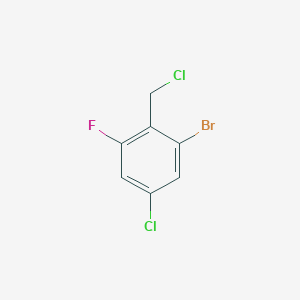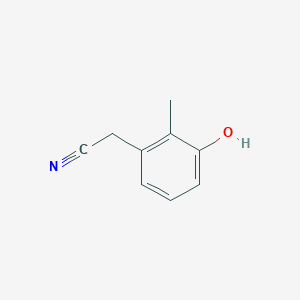
2-(3-Hydroxy-2-methylphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxy-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of acetonitrile, where the nitrile group is attached to a phenyl ring substituted with a hydroxyl and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2-methylphenyl)acetonitrile typically involves the reaction of 3-hydroxy-2-methylbenzaldehyde with a cyanide source. One common method is the use of sodium cyanide or potassium cyanide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
化学反应分析
Types of Reactions
2-(3-Hydroxy-2-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.
Major Products Formed
Oxidation: 2-(3-Methylphenyl)acetonitrile.
Reduction: 2-(3-Hydroxy-2-methylphenyl)ethylamine.
Substitution: 2-(3-Hydroxy-2-methylphenyl)acetyl chloride.
科学研究应用
2-(3-Hydroxy-2-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Hydroxy-2-methylphenyl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-Hydroxy-2-(3-methylphenyl)acetonitrile
- 2-(4-Hydroxy-3-methylphenyl)acetonitrile
- (3-Methoxyphenyl)acetonitrile
Uniqueness
2-(3-Hydroxy-2-methylphenyl)acetonitrile is unique due to the specific positioning of the hydroxyl and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
2-(3-hydroxy-2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-8(5-6-10)3-2-4-9(7)11/h2-4,11H,5H2,1H3 |
InChI 键 |
GXOVBDVETBPNEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


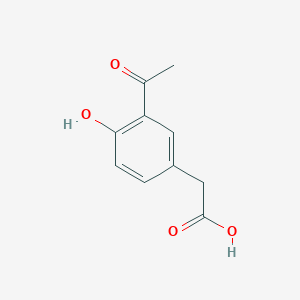

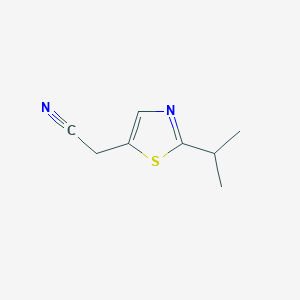
![tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B12964610.png)
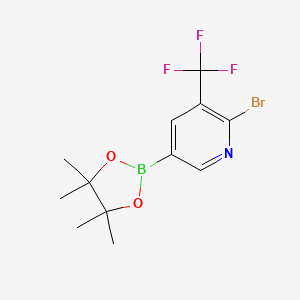
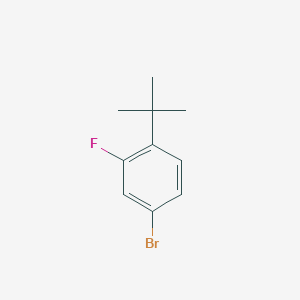
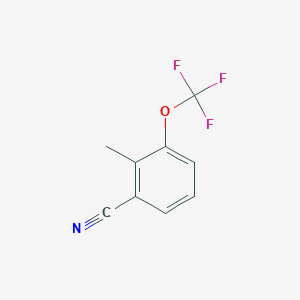
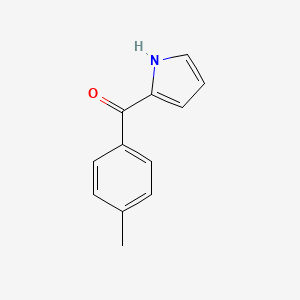
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12964637.png)
